2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Lipophilicity optimization ADME prediction Membrane permeability

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 2059944-31-7) is a heterocyclic building block combining a 2,6-dimethylpiperidine scaffold with a 5-methyl-1,3,4-oxadiazole moiety at the 4-position. With a molecular formula of C10H17N3O, a molecular weight of 195.26 g/mol, and a calculated LogP of 1.62 , this compound occupies a distinct physicochemical space within the piperidine-oxadiazole family.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B13159109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1CC(CC(N1)C)C2=NN=C(O2)C
InChIInChI=1S/C10H17N3O/c1-6-4-9(5-7(2)11-6)10-13-12-8(3)14-10/h6-7,9,11H,4-5H2,1-3H3
InChIKeyRZJSSZZSSCZAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Physicochemical Profile of 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 2059944-31-7) for Lead Optimization


2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 2059944-31-7) is a heterocyclic building block combining a 2,6-dimethylpiperidine scaffold with a 5-methyl-1,3,4-oxadiazole moiety at the 4-position . With a molecular formula of C10H17N3O, a molecular weight of 195.26 g/mol, and a calculated LogP of 1.62 , this compound occupies a distinct physicochemical space within the piperidine-oxadiazole family. It is primarily supplied as a research intermediate at ≥95% purity , and its stereochemical designation—(2R,4r,6S) for the racemic cis form—indicates a conformationally constrained architecture that differentiates it from simpler, unsubstituted piperidine-oxadiazole analogs.

Why 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine Cannot Be Replaced by Unsubstituted Piperidine-Oxadiazole Analogs


Compounds within the piperidine-oxadiazole class cannot be interchanged generically due to quantifiable differences in lipophilicity, polar surface area, and conformational pre-organization that directly govern membrane permeability, solubility, and target binding entropy [1]. The 2,6-dimethyl substitution on the piperidine ring of the target compound raises LogP by approximately 2.3 orders of magnitude versus the non-methylated counterpart (LogP 1.62 vs. -0.70) while preserving a nearly identical topological polar surface area (TPSA 50.95 vs. 51.0 Ų) [1]. This decoupling of hydrophobicity from hydrogen-bonding capacity is a critical vector for optimizing ADME properties without sacrificing binding interactions. Furthermore, the cis-2,6-dimethylpiperidine scaffold locks the ring into a chair conformation with both methyl groups equatorial [2], reducing the entropic penalty upon target engagement compared to the conformationally flexible, unsubstituted piperidine ring. Substituting the target compound with 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine or altering the oxadiazole 5-substituent from methyl to ethyl shifts these parameters, breaking the specific balance that defines this compound's utility in medicinal chemistry campaigns.

Head-to-Head Differentiation Evidence for 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine Versus Closest Analogs


Lipophilicity Modulation: 2.3 LogP Unit Gain Over the Unsubstituted Piperidine Analog While Preserving TPSA

The target compound (LogP 1.62, TPSA 50.95 Ų) achieves a calculated logP that is 2.32 units higher than the direct analog 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (LogP -0.70, TPSA 51.0 Ų), representing a >200-fold increase in predicted partition coefficient with a negligible change in TPSA (Δ < 0.05 Ų) [1]. This indicates that the 2,6-dimethyl substitution enhances membrane permeability potential without introducing additional polar surface area that could hinder passive diffusion.

Lipophilicity optimization ADME prediction Membrane permeability

Conformational Pre-Organization: Equatorial Methyl Groups Enforce a Single Low-Energy Chair Conformation Reducing Target-Binding Entropic Penalty

The cis-2,6-dimethylpiperidine scaffold in the target compound adopts a chair conformation with both methyl groups occupying equatorial positions, as established by numerous spectroscopic and computational studies on the 2,6-dimethylpiperidine system [1]. In contrast, unsubstituted piperidine undergoes rapid ring-flipping between multiple chair conformers at room temperature. This conformational locking reduces the number of accessible rotameric states, thereby lowering the entropic cost (ΔS) of binding to a biological target—a principle widely exploited in fragment-based drug discovery to improve ligand efficiency [2].

Conformational restriction Entropic penalty Scaffold pre-organization

Oxadiazole 5-Substituent LogP Tuning: Methyl vs. Ethyl Analog Affords a 0.26 LogP Unit Difference for Fine-Grained ADME Modulation

Within the same 2,6-dimethylpiperidine scaffold series, the target compound bearing a 5-methyl group on the oxadiazole ring (LogP 1.62) shows a calculated LogP 0.26 units lower than the corresponding 5-ethyl analog 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine (LogP 1.88) . Both compounds share identical TPSA and hydrogen-bonding profiles (4 HBA, 1 HBD), making this an isolated lipophilicity step that can be exploited for fine-tuning ADME properties such as metabolic stability and plasma protein binding without altering molecular recognition features .

Lipophilicity tuning Homologation SAR Oxadiazole substitution

Hydrogen-Bond Acceptor Count Differential: One Additional HBA Over the Non-Dimethyl Analog with Minimal TPSA Increase

The target compound presents 4 hydrogen-bond acceptors (the two oxadiazole nitrogen atoms, the oxadiazole oxygen, and the piperidine nitrogen) versus 3 HBA for the non-2,6-dimethyl analog 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine, while maintaining a nearly identical TPSA (50.95 vs. 51.0 Ų) [1]. The additional HBA arises from the exposure of the piperidine NH in the target compound's scaffold, which is sterically influenced but not sterically shielded by the 2,6-dimethyl groups. This increased hydrogen-bonding capacity without a corresponding increase in TPSA is an unusual structure-property relationship that may enhance aqueous solubility for a given LogP compared to predicted values.

Hydrogen-bonding capacity Ligand efficiency Structure-property relationships

Optimal Procurement and Application Scenarios for 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine Based on Differentiated Evidence


Fragment-Based Lead Generation Requiring Conformationally Pre-Organized Piperidine Scaffolds with Moderate Lipophilicity (LogP 1.62)

This compound is optimally deployed as a fragment or scaffold in fragment-based drug discovery (FBDD) programs targeting binding sites that accommodate a conformationally restricted secondary amine. The cis-2,6-dimethyl substitution locks the piperidine into a single chair conformation, reducing the entropic penalty upon target binding relative to flexible piperidine fragments [1]. Its LogP of 1.62 positions it within the desirable lipophilicity range for fragment screening (LogP 1–3), balancing aqueous solubility with membrane permeability . Researchers procuring fragment libraries for NMR or SPR-based screening should prioritize this compound over the non-methylated analog (LogP -0.70), which may exhibit poor membrane penetration in cell-based follow-up assays.

Scaffold-Hopping and Bioisosteric Replacement of Piperidine-Containing Leads Where 2,6-Dimethyl Substitution Offers a Favorable LogP/TPSA Trade-Off

When replacing an unsubstituted piperidine in an existing lead series, introduction of this 2,6-dimethylpiperidine-oxadiazole scaffold can increase LogP by approximately 2.3 units while preserving TPSA, as demonstrated by the comparison with 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine [1]. This scaffold hop is particularly valuable for programs where increasing lipophilicity is desired to enhance target engagement in intracellular or CNS targets, without the concomitant increase in TPSA that typically accompanies heteroatom addition. Procurement teams should select this compound for parallel SAR exploration alongside the ethyl analog (LogP 1.88) to establish the optimal lipophilicity window for the target of interest.

Diversity-Oriented Synthesis and Compound Library Enrichment with a Privileged Oxadiazole-Piperidine Chemotype Bearing a Chiral Handle

The (2R,4r,6S) stereochemistry of the racemic cis form provides a chiral secondary amine handle that can be exploited for diastereomeric resolution or enantioselective synthesis of elaborated analogs [1]. The oxadiazole moiety contributes metabolic stability to the core scaffold , making this compound a suitable starting material for library synthesis programs aimed at generating diverse screening collections with favorable ADME properties. Compared to achiral piperidine-oxadiazole building blocks, this compound offers the added dimension of stereochemical diversity, which is increasingly recognized as critical for exploring three-dimensional binding space in target-based screening campaigns.

Matched Molecular Pair Analysis for 5-Alkyl Oxadiazole SAR: Methyl vs. Ethyl Lipophilicity Step

For medicinal chemistry programs requiring systematic exploration of the oxadiazole 5-position, the target compound (5-methyl, LogP 1.62) forms a matched molecular pair with the 5-ethyl analog (LogP 1.88) [1]. Both compounds share identical hydrogen-bonding profiles and TPSA, enabling isolation of the lipophilicity contribution to potency, selectivity, and ADME endpoints. This matched pair is ideally suited for prospective LogP-driven SAR studies where confounding changes in polar interactions must be excluded. Procurement should include both analogs to enable rigorous matched-pair analysis in biochemical and cellular assays.

Quote Request

Request a Quote for 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.